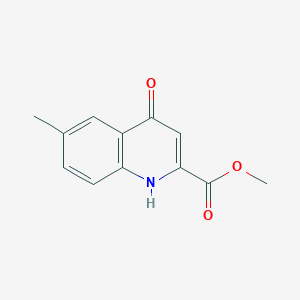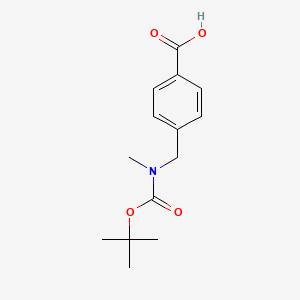
7-chloro-5-fluoro-1H-indole
Overview
Description
7-chloro-5-fluoro-1H-indole is a compound with a molecular weight of 169.59 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities .
Synthesis Analysis
Indole derivatives have been synthesized for various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The synthesis of indole derivatives has attracted the attention of the chemical community due to the importance of this significant ring system .Molecular Structure Analysis
The IUPAC name for 7-chloro-5-fluoro-1H-indole is the same, and its InChI code is 1S/C8H5ClFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H . The structure consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Scientific Research Applications
Antiviral Agents
7-chloro-5-fluoro-1H-indole derivatives have been synthesized and evaluated for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . These compounds are particularly promising due to their selectivity and potency, which are crucial for the development of new antiviral drugs.
Anticancer Applications
The indole nucleus is a common feature in many synthetic drug molecules, and its derivatives have been found to bind with high affinity to multiple receptors. This makes them valuable in the treatment of cancer. Indole derivatives can act as inhibitors for tryptophan dioxygenase, which is an enzyme involved in the metabolism of the amino acid tryptophan. By inhibiting this enzyme, indole derivatives could potentially be used as anticancer immunomodulators .
Antimicrobial Activity
Indole derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects. They have been used to develop new scaffolds for screening pharmacological activities against various microbes, which is essential for addressing antibiotic resistance .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of inflammatory diseases. Their ability to modulate the immune response can be harnessed to develop drugs that target chronic inflammation .
Antidiabetic Potential
Research has indicated that indole derivatives may have applications in the treatment of diabetes. Their role in modulating receptors and enzymes related to glucose metabolism suggests they could be used to develop new antidiabetic medications .
Neuroprotective Effects
Indole derivatives have shown potential in neuroprotection, which is critical for diseases such as Alzheimer’s and Parkinson’s. Their ability to interact with various receptors in the brain could lead to the development of drugs that protect neural tissue from damage .
Safety And Hazards
Future Directions
Indole derivatives have shown diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Researchers have taken interest in synthesizing various scaffolds of indole for screening different pharmacological activities . This suggests that 7-chloro-5-fluoro-1H-indole, as an indole derivative, may also have potential for future research and applications.
properties
IUPAC Name |
7-chloro-5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIKEWVPWIHUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-fluoro-1H-indole | |
CAS RN |
259860-01-0 | |
| Record name | 7-chloro-5-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)



![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)







![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)